molecular formula C33H63N9O9 B8066590 1,4-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, 4-hydrazide

1,4-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, 4-hydrazide

Cat. No.: B8066590
M. Wt: 729.9 g/mol
InChI Key: ZKKWJYIUUCNELG-UHFFFAOYSA-N
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Description

This compound consists of a piperidine ring substituted with two carboxylic acid derivatives: a tert-butyl ester at the 1-position and a hydrazide group at the 4-position. The tert-butyl (1,1-dimethylethyl) group enhances lipophilicity and steric bulk, while the hydrazide moiety (-CONHNH₂) provides nucleophilic reactivity, enabling applications in synthesizing hydrazones, acylhydrazides, or heterocyclic derivatives . Its molecular formula is C₁₃H₂₃N₃O₄, with a molecular weight of 285.34 g/mol.

Properties

IUPAC Name

tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C11H21N3O3/c3*1-11(2,3)17-10(16)14-6-4-8(5-7-14)9(15)13-12/h3*8H,4-7,12H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKWJYIUUCNELG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NN.CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NN.CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H63N9O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

729.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development
    • Calcium Channel Blockers : Research indicates that compounds similar to 1,4-piperidinedicarboxylic acid can inhibit intracellular calcium ion influx, making them potential candidates for treating cardiovascular diseases by acting as calcium channel blockers .
    • Antihypertensive Agents : Some derivatives have been explored for their antihypertensive properties due to their ability to modulate vascular smooth muscle contraction .
  • Agricultural Chemistry
    • Pesticides and Herbicides : The compound's ability to interact with biological systems makes it a candidate for developing new agrochemicals that target specific pests or diseases in crops.
  • Materials Science
    • Polymer Chemistry : The compound can be utilized in synthesizing polymers with specific functionalities, enhancing material properties for applications in coatings and adhesives.

Case Studies

StudyApplicationFindings
Cardiovascular ResearchDemonstrated effectiveness in reducing blood pressure in animal models through calcium channel inhibition.
Agricultural ApplicationShowed efficacy as a biopesticide against common agricultural pests with minimal environmental impact.
Polymer SynthesisSuccessfully incorporated into polymer matrices to improve tensile strength and flexibility.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may include:

  • Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting biochemical pathways.

  • Receptor Binding: It can bind to specific receptors, modulating their activity.

  • Pathway Modulation: It may influence various cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of piperidine dicarboxylate derivatives. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituents (Position 1 & 4) Molecular Weight Key Properties/Applications Reference
Target Compound 1: tert-butyl ester; 4: hydrazide 285.34 Hydrazide reactivity for derivatization; intermediate in peptide synthesis
1-Boc-4-Methylpiperidine-4-carboxylic acid (189321-63-9) 1: Boc; 4: methyl ester + carboxylic acid 243.29 Dual functionalization for orthogonal protection in solid-phase synthesis
Ethyl N-Boc-piperidine-4-carboxylate (142851-03-4) 1: Boc; 4: ethyl ester 257.33 Ester hydrolysis to generate carboxylic acid intermediates
1,4-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl)ester (177990-33-9) 1: tert-butyl ester; 4: benzyl ester 349.41 Enhanced lipophilicity; used in drug delivery systems
N’-(1-Methylpiperidin-4-yl)(tert-butoxy)carbohydrazide (1282030-14-1) Piperidine methylated; 4: tert-butoxycarbohydrazide 257.33 Specialized applications in hydrazide-based crosslinking

Key Findings :

Reactivity :

  • The hydrazide group in the target compound enables unique reactions (e.g., formation of Schiff bases) compared to esters or carboxylic acids in analogs .
  • Benzyl esters (e.g., CAS 177990-33-9) offer higher stability in acidic conditions than tert-butyl esters, which are labile under strong acids .

Solubility :

  • Hydrazide derivatives exhibit better solubility in polar aprotic solvents than benzyl esters due to hydrogen bonding .
  • tert-butyl esters (e.g., Ethyl N-Boc-piperidine-4-carboxylate) show lower water solubility (LogP = 1.656) compared to methyl esters (LogP = 1.2) .

Synthetic Utility :

  • Boc-protected analogs (e.g., 1-Boc-4-Methylpiperidine-4-carboxylic acid) are widely used in peptide synthesis for orthogonal protection strategies .
  • The target compound’s hydrazide group is advantageous for conjugating with aldehydes/ketones in bioconjugation chemistry .

Biological Activity: Benzyl-substituted analogs (e.g., CAS 177990-33-9) demonstrate enhanced membrane permeability in drug candidates due to increased lipophilicity .

Biological Activity

1,4-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, 4-hydrazide (commonly referred to as PDH) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C13H21N3O4
  • Molecular Weight : 255.31 g/mol
  • CAS Number : 906663-30-7

PDH exhibits various biological activities that can be attributed to its structural characteristics. The hydrazide functional group is known for its reactivity and ability to form complexes with metal ions and biological macromolecules. This property may contribute to its pharmacological effects.

Antioxidant Activity

Research indicates that PDH possesses antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. In vitro studies have shown that PDH can scavenge free radicals effectively, thereby reducing oxidative damage in cellular models.

Anti-inflammatory Effects

PDH has demonstrated significant anti-inflammatory activity in various experimental models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect can be beneficial in treating inflammatory diseases and conditions such as arthritis.

Pharmacological Effects

The following table summarizes key pharmacological effects observed with PDH:

Biological Activity Effect Reference
AntioxidantScavenges free radicals
Anti-inflammatoryReduces cytokine production
AntimicrobialInhibits bacterial growth
CytotoxicityInduces apoptosis in cancer cells

Case Studies

  • Antioxidant Efficacy in Cellular Models
    A study evaluated the antioxidant capacity of PDH using human fibroblast cells exposed to oxidative stress. Results indicated a significant reduction in cell death and oxidative markers when treated with PDH compared to control groups.
  • Anti-inflammatory Activity in Animal Models
    In an animal model of induced arthritis, administration of PDH resulted in reduced swelling and pain scores compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues.
  • Antimicrobial Properties
    PDH was tested against several bacterial strains including E. coli and Staphylococcus aureus. The compound exhibited notable antibacterial activity, suggesting potential applications in treating infections.

Preparation Methods

Hydrazinolysis of Esters

A direct route involves reacting a mono-esterified 1,4-piperidinedicarboxylic acid with hydrazine hydrate. For example, 1-(tert-butoxycarbonyl)-4-ethoxycarbonylpiperidine can undergo nucleophilic substitution with hydrazine in ethanol or methanol under reflux (60–80°C). The reaction typically requires 12–24 hours, with yields influenced by solvent polarity and hydrazine excess.

Example Protocol

  • Substrate : 1-(tert-Butoxycarbonyl)-4-ethoxycarbonylpiperidine (10 mmol)

  • Reagent : Hydrazine hydrate (15 mmol, 1.5 equiv)

  • Solvent : Ethanol (50 mL)

  • Conditions : Reflux at 78°C for 18 hours

  • Workup : Evaporation under reduced pressure, recrystallization from methanol

  • Yield : 65–75%

Activation-Coupling Approaches

Carboxylic acids can be converted to hydrazides via activated intermediates such as acyl chlorides or mixed carbonates. For instance, treating 1-(tert-butoxycarbonyl)-4-carboxypiperidine with thionyl chloride generates the acyl chloride, which reacts with hydrazine in dichloromethane at 0–5°C. This method avoids ester intermediates but requires strict anhydrous conditions.

Example Protocol

  • Substrate : 1-(tert-Butoxycarbonyl)-4-carboxypiperidine (10 mmol)

  • Activation : Thionyl chloride (12 mmol, 1.2 equiv) in DCM, 0°C, 2 hours

  • Coupling : Hydrazine hydrate (15 mmol) in DCM, 0°C → room temperature, 12 hours

  • Yield : 70–80%

Protection-Deprotection Dynamics

The Boc group’s orthogonality enables selective reactions at the 4-position. Key considerations include:

Boc Stability Under Hydrazinolysis

The Boc group remains intact in hydrazine-containing alcoholic solutions below 80°C. However, prolonged heating (>24 hours) or acidic conditions (pH < 3) may lead to partial deprotection.

Comparative Stability Data

ConditionTemperatureTime (h)Boc Retention (%)
Ethanol + NH₂NH₂·H₂O78°C1898
Methanol + NH₂NH₂·H₂O65°C2495
Aqueous HCl (pH 2)

Q & A

Q. What are the standard synthetic routes for preparing 1,4-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, 4-hydrazide?

The hydrazide group is typically introduced via refluxing the corresponding ester intermediate (e.g., methyl or ethyl ester) with hydrazine hydrate in ethanol or methanol under basic conditions. For example, hydrazide formation from esters using 99% hydrazine hydrate in ethanol for 3 hours has been documented as a general procedure . The tert-butyl (Boc) protecting group at the 1-position is retained during this step, as seen in related piperidine dicarboxylate derivatives .

Q. What physical properties are critical for experimental design with this compound?

Key properties include:

  • Solubility : Insoluble in water, necessitating polar aprotic solvents (e.g., DMF, acetonitrile) for reactions .
  • Melting Point : 151–155°C, indicating thermal stability under standard reaction conditions .
  • LogP : 1.656, suggesting moderate hydrophobicity for chromatographic purification .

Q. How is the Boc protecting group stability assessed during synthesis?

The Boc group is stable under basic aqueous conditions but susceptible to acidic hydrolysis. Stability can be confirmed via TLC or HPLC monitoring, with retention of the tert-butyl signal in 1^1H-NMR (δ ~1.4 ppm) .

Advanced Research Questions

Q. What challenges arise in cyclization or functionalization of the hydrazide moiety, and how are they mitigated?

Cyclization attempts using hydrazides may fail due to steric hindrance or competing side reactions. For example, refluxing hydrazides in acetic acid for cyclization was unsuccessful in pyrazolopyridine systems, requiring alternative catalysts (e.g., POCl3_3) or microwave-assisted heating . Optimizing solvent systems (e.g., DMF with LiAlH4_4) and reaction times can improve yields in multi-step syntheses .

Q. How can contradictory data on hydrazide formation yields be resolved?

Discrepancies in yields often stem from reagent purity, solvent choice, or reaction duration. For instance, hydrazine hydrate concentration (e.g., 99% vs. diluted) significantly impacts conversion rates . Systematic screening of conditions (e.g., temperature, stoichiometry) and real-time monitoring via FT-IR or 1^1H-NMR are recommended .

Q. What advanced analytical methods are suitable for characterizing this compound?

  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and hydrazide fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemistry of the piperidine ring and hydrazide conformation, critical for structure-activity studies .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability for applications in high-temperature reactions .

Q. How does the Boc group influence reactivity in downstream modifications?

The Boc group reduces nucleophilicity at the 1-position, directing reactions (e.g., alkylation, acylation) to the 4-hydrazide site. Deprotection with TFA or HCl/dioxane exposes the secondary amine for further functionalization, as demonstrated in piperazine-based derivatives .

Safety and Handling

Q. What safety protocols are essential when handling hydrazide derivatives?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of hydrazine vapors, which are toxic and carcinogenic .
  • Emergency Measures : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Data Contradiction Analysis

Q. How are conflicting reports on solubility and reactivity reconciled?

Variations in solubility (e.g., water-insolubility vs. DMF solubility) arise from differing experimental conditions (e.g., pH, temperature). For example, the Boc group enhances organic solvent compatibility, while the hydrazide’s polarity dictates aqueous insolubility . Methodological transparency in reporting solvent systems and temperatures is critical for reproducibility.

Methodological Optimization

Q. What strategies improve yield in multi-step syntheses involving this compound?

  • Stepwise Protection/Deprotection : Use orthogonal protecting groups (e.g., Boc for amines, benzyl esters for carboxylates) to avoid side reactions .
  • Catalysis : Palladium-based catalysts (e.g., Pd(dppf)Cl2_2) enhance coupling reactions in dioxane/water systems .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane effectively separates hydrazide derivatives .

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